

Spectroscopic Analysis of Pyridine Hydrobromide: A Technical Guide

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Compound of Interest

Compound Name: *Pyridine hydrobromide*

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This guide provides a comprehensive overview of the spectroscopic data for **pyridine hydrobromide**, a salt formed by the protonation of pyridine with hydrobromic acid. The formation of the pyridinium cation significantly influences the electronic environment of the molecule, resulting in characteristic shifts in its nuclear magnetic resonance (NMR) and infrared (IR) spectra when compared to its neutral precursor, pyridine. This document presents a detailed analysis of the ^1H NMR, ^{13}C NMR, and FT-IR spectra of **pyridine hydrobromide**, including tabulated data and experimental protocols to aid in the characterization and analysis of this compound.

Comparative Spectroscopic Data: Pyridine vs. Pyridine Hydrobromide

The protonation of the nitrogen atom in the pyridine ring to form the pyridinium ion leads to a general deshielding of the ring protons and carbons. This effect is clearly observable in the downfield shifts of the corresponding signals in both ^1H and ^{13}C NMR spectra. In the infrared spectrum, the formation of the N-H bond and the change in the ring's vibrational modes give rise to new, characteristic absorption bands.

^1H NMR Data Summary

The ^1H NMR spectrum of **pyridine hydrobromide** in DMSO-d₆ shows a downfield shift for all protons compared to neutral pyridine in the same solvent. The protons ortho to the nitrogen (H-)

2/H-6) are the most deshielded due to the inductive effect and the positive charge on the nitrogen atom.

Compound	Solvent	H-2, H-6 (δ , ppm)	H-4 (δ , ppm)	H-3, H-5 (δ , ppm)
Pyridine	DMSO-d ₆	8.59	7.75	7.38
Pyridine Hydrobromide	DMSO-d ₆	~8.8-9.3	~8.6	~8.1-8.2

Note: The chemical shift for the N-H proton in **pyridine hydrobromide** is typically observed as a broad singlet and its position can be highly variable depending on concentration and temperature.

¹³C NMR Data Summary

Similar to the proton signals, the carbon signals in the ¹³C NMR spectrum of **pyridine hydrobromide** are shifted downfield relative to pyridine. The C-2/C-6 and C-4 carbons experience the most significant deshielding.

Compound	Solvent	C-2, C-6 (δ , ppm)	C-4 (δ , ppm)	C-3, C-5 (δ , ppm)
Pyridine	DMSO-d ₆	150.4	135.9	123.9
Pyridine Hydrobromide	DMSO-d ₆	~145.4	~144.5	~128.1

FT-IR Data Summary

The FT-IR spectrum of **pyridine hydrobromide** shows characteristic bands that are absent in the spectrum of pyridine. The most notable of these is the N-H stretching vibration. The ring vibrations are also shifted upon protonation.

Compound	Sample Prep	N-H Stretch (cm ⁻¹)	C-H Aromatic Stretch (cm ⁻¹)	Ring Vibrations (cm ⁻¹)
Pyridine	Liquid Film	-	3100-3000	~1583, 1482, 1439
Pyridine Hydrobromide	KBr Pellet	~3250-2800 (broad)	~3150-3000	~1630, 1530, 1480 (shifts from pyridine)[1]

Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectroscopic data for **pyridine hydrobromide**.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **pyridine hydrobromide**.

Materials:

- **Pyridine hydrobromide**
- Deuterated dimethyl sulfoxide (DMSO-d₆)
- NMR tubes
- Volumetric flasks and pipettes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **pyridine hydrobromide**.
 - Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

- Transfer the solution to an NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of DMSO-d₆.
 - Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a line width of <0.5 Hz for the residual solvent peak is desirable.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters:
 - Pulse angle: 30-45°
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 8-16
 - Reference the spectrum to the residual DMSO peak at 2.50 ppm.[2]
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters:
 - Pulse angle: 30-45°
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds

- Number of scans: 1024 or more, depending on the sample concentration.
 - Reference the spectrum to the DMSO-d₆ solvent peak at 39.5 ppm.[3]

FT-IR Spectroscopy

Objective: To obtain a high-quality infrared spectrum of solid **pyridine hydrobromide**.

Materials:

- **Pyridine hydrobromide**
- FT-IR grade potassium bromide (KBr), dried
- Agate mortar and pestle
- KBr pellet press kit
- FT-IR spectrometer

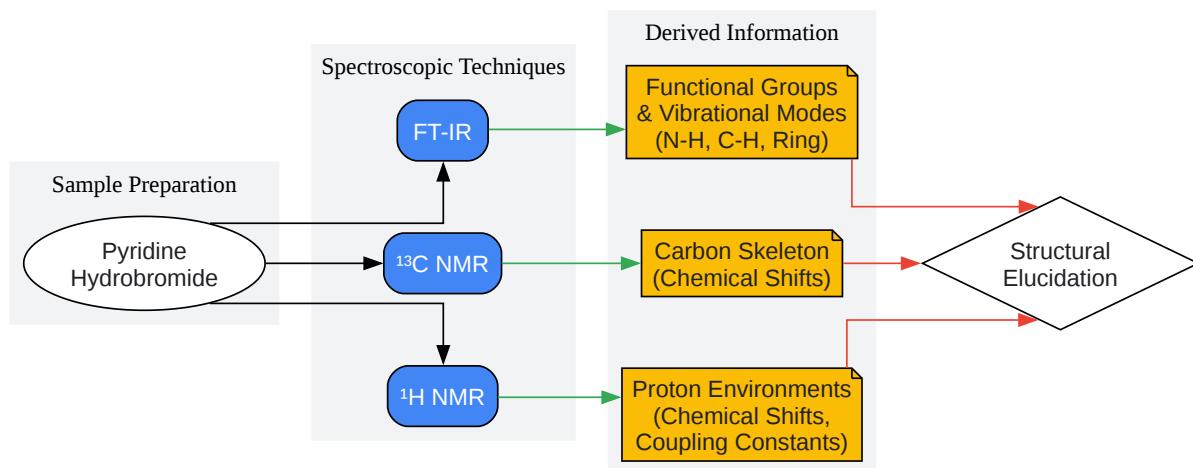
Procedure:

- Sample Preparation (KBr Pellet Method):
 - Place approximately 1-2 mg of **pyridine hydrobromide** and 100-200 mg of dry KBr powder into an agate mortar.
 - Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.
 - Transfer the powder to the KBr pellet die.
 - Press the powder under vacuum using a hydraulic press (typically 8-10 tons of pressure) for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.

- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum.
- Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .

Logical Relationships in Spectroscopic Analysis

The different spectroscopic techniques provide complementary information about the structure and bonding within the **pyridine hydrobromide** molecule. The following diagram illustrates the logical workflow and the information derived from each technique.



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Spectroscopic workflow for **pyridine hydrobromide**.

This diagram illustrates how the three spectroscopic techniques— ^1H NMR, ^{13}C NMR, and FT-IR—are applied to a sample of **pyridine hydrobromide** to yield distinct but complementary data. The information on proton environments, the carbon skeleton, and functional groups is then integrated to confirm the overall molecular structure.

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